

An In-depth Technical Guide to (S)-Methyl 1-tritylaziridine-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-Methyl 1-tritylaziridine-2-carboxylate

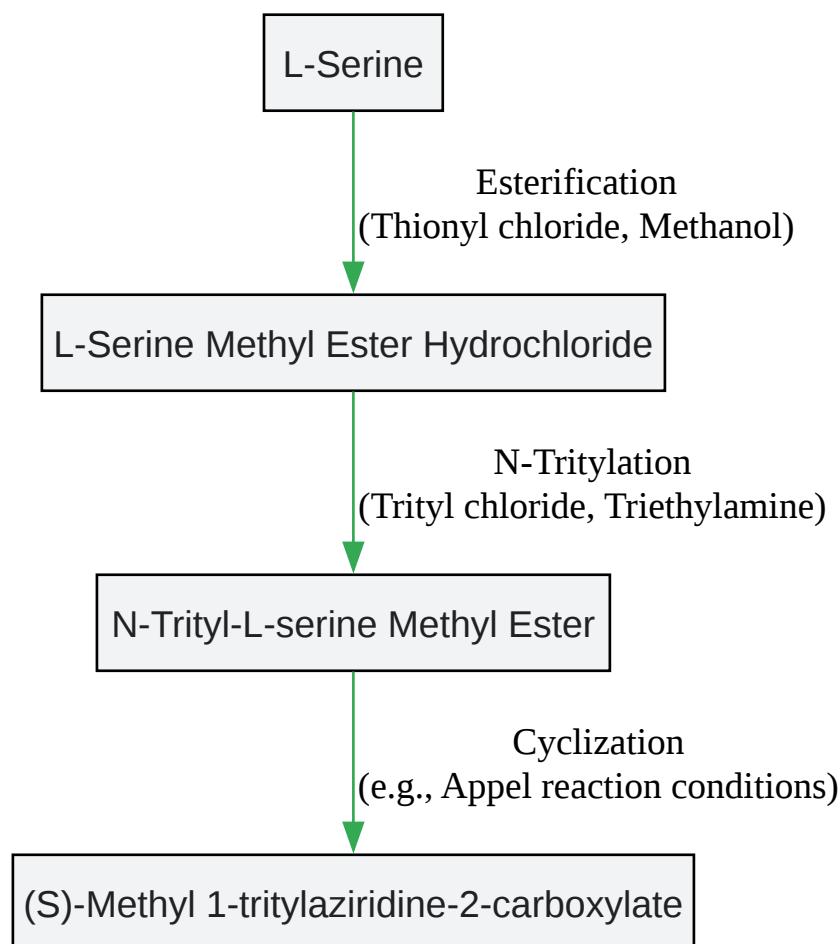
Cat. No.: B141636

[Get Quote](#)

IUPAC Name: Methyl (2S)-1-tritylaziridine-2-carboxylate

This technical guide provides a comprehensive overview of **(S)-Methyl 1-tritylaziridine-2-carboxylate**, a valuable chiral building block in organic synthesis, particularly in the development of novel pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties and Data


(S)-Methyl 1-tritylaziridine-2-carboxylate is a white to yellow powder with a high degree of purity, typically $\geq 97.5\%$ as determined by HPLC.^[1] Its chemical and physical properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
IUPAC Name	methyl (2S)-1-tritylaziridine-2-carboxylate	[2]
Synonyms	(S)-Methyl 1-tritylaziridine-2-carboxylate, Methyl (S)-(-)-1-trityl-2-aziridinecarboxylate, Methyl (S)-N-tritylaziridine-2-carboxylate, (2S)-1-(Triphenylmethyl)-2-aziridinecarboxylic Acid Methyl Ester	[1] [2]
CAS Number	75154-68-6	[1]
Molecular Formula	C ₂₃ H ₂₁ NO ₂	[1] [2]
Molecular Weight	343.42 g/mol	[1] [2]
Melting Point	124 - 128 °C	[1]
Optical Rotation	[α] ²⁰ /D = -89° to -85° (c = 1 in CHCl ₃)	[1]
Appearance	White to yellow powder	[1]
Purity	≥ 97.5% (HPLC)	[1]

Synthesis and Experimental Protocols

The synthesis of **(S)-Methyl 1-tritylaziridine-2-carboxylate** is typically achieved through a multi-step process starting from the readily available amino acid, L-serine. The general synthetic workflow involves the esterification of L-serine, protection of the amino group with a trityl group, and subsequent intramolecular cyclization to form the aziridine ring.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **(S)-Methyl 1-tritylaziridine-2-carboxylate**.

Detailed Experimental Protocol: Synthesis of L-Serine Methyl Ester Hydrochloride (Precursor)

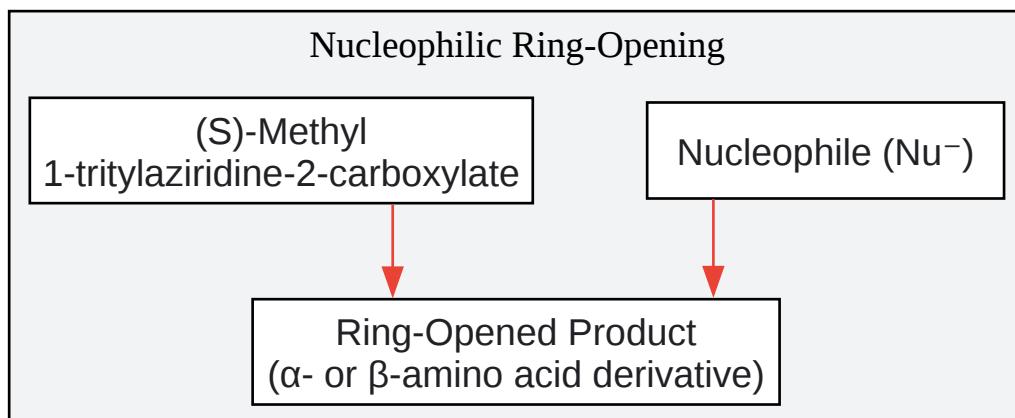
- Materials: L-Serine, Methanol, Thionyl chloride.
- Procedure:
 - Suspend L-Serine in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
 - Cool the suspension in an ice bath.
 - Slowly add thionyl chloride dropwise to the cooled suspension while stirring.

- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Heat the mixture to reflux and maintain for the specified time until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude L-Serine methyl ester hydrochloride.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

Note: This is a generalized procedure. Specific quantities and reaction times should be optimized based on the scale of the reaction.

Spectroscopic Data

The structure of **(S)-Methyl 1-tritylaziridine-2-carboxylate** is confirmed by various spectroscopic techniques.


Spectroscopic Data	Description
^1H NMR (CDCl_3)	Expected signals include those for the methyl ester protons, the aziridine ring protons, and the aromatic protons of the trityl group.
^{13}C NMR (CDCl_3)	Expected signals include the carbonyl carbon of the ester, the carbons of the aziridine ring, the methyl carbon of the ester, and the aromatic carbons of the trityl group.
Mass Spectrometry	The molecular ion peak corresponding to the molecular weight of the compound is expected.
FTIR	Characteristic absorption bands for the ester carbonyl group and the C-N bond of the aziridine ring are expected.

Applications in Drug Development and Organic Synthesis

(S)-Methyl 1-tritylaziridine-2-carboxylate is a versatile intermediate in the synthesis of complex organic molecules, owing to the high reactivity of the strained aziridine ring. Its primary application lies in its use as a chiral building block for the synthesis of enantiomerically pure pharmaceuticals.^{[1][3]}

Nucleophilic Ring-Opening Reactions

The aziridine ring is susceptible to nucleophilic attack, leading to the formation of various functionalized amino acid derivatives. This ring-opening can be highly regioselective and stereospecific, making it a powerful tool in asymmetric synthesis.

[Click to download full resolution via product page](#)

Caption: General scheme of nucleophilic ring-opening of the aziridine.

Synthesis of β-Lactams

One notable application of this compound is in the synthesis of β-lactams, which are core structural motifs in many antibiotic drugs. The reaction typically involves the ring expansion of the aziridine-2-carboxylate.

Safety and Handling

(S)-Methyl 1-tritylaziridine-2-carboxylate should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide provides a summary of the key information regarding **(S)-Methyl 1-tritylaziridine-2-carboxylate**. For further details, researchers are encouraged to consult the primary scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandf.figshare.com [tandf.figshare.com]
- 2. rsc.org [rsc.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- To cite this document: BenchChem. [An In-depth Technical Guide to (S)-Methyl 1-tritylaziridine-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b141636#iupac-name-for-s-methyl-1-tritylaziridine-2-carboxylate\]](https://www.benchchem.com/product/b141636#iupac-name-for-s-methyl-1-tritylaziridine-2-carboxylate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com